N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide
Beschreibung
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepine core fused with a substituted acetamide moiety. The compound features a 7-membered oxazepine ring system, which is substituted with an isopentyl group at position 5, two methyl groups at position 3, and a ketone at position 2. This structural complexity suggests applications in therapeutic areas such as central nervous system (CNS) disorders or inflammation, though specific pharmacological data remain under investigation .
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-17(2)11-12-27-21-14-19(9-10-22(21)31-16-25(4,5)24(27)29)26-23(28)15-30-20-8-6-7-18(3)13-20/h6-10,13-14,17H,11-12,15-16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSPFBVMQDZRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(m-tolyloxy)acetamide
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- CAS Number : 922005-59-2
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxazepin ring and subsequent modifications to introduce the isopentyl and m-tolyloxy groups. Specific synthetic methods may vary but often utilize common organic reagents and conditions suitable for heterocyclic chemistry.
Antitumor Activity
Recent studies have evaluated the antitumor potential of various sulfonamide derivatives, including those related to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). Research indicates that certain derivatives exhibit promising in vitro activity against human tumor cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | CCRF-CEM (leukemia) | >20 |
| Compound B | A549 (lung cancer) | 6.7 |
These findings suggest that modifications to the core structure can significantly influence biological activity.
The mechanism by which N-(5-isopentyl-3,3-dimethyl-4-oxo) compounds exert their effects is not fully elucidated. However, it is hypothesized that they may interfere with nucleic acid synthesis or disrupt cellular signaling pathways critical for tumor growth.
Case Studies
- Study on Antitumor Effects : A study published in Cancer Research evaluated a series of oxazepin derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in substituents led to varying degrees of cytotoxicity.
- Pharmacological Evaluation : In another study focusing on sulfonamide derivatives, compounds similar to N-(5-isopentyl...) were tested for their ability to inhibit tumor growth in xenograft models. Results showed significant tumor reduction with specific analogs.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The benzo[b][1,4]oxazepine core distinguishes this compound from analogs like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., compounds 3a-l in ). These analogs possess a thiazolidinone (5-membered sulfur-containing ring) instead of the 7-membered oxazepine. Key differences include:
- Electron Density: The oxygen atom in oxazepine versus sulfur in thiazolidinone alters electron distribution, affecting hydrogen-bonding capacity and metabolic stability .
Substituent Analysis
- Acetamide Side Chain : The target compound’s m-tolyloxy group contrasts with the coumarin-derived (4-methyl-2-oxo-2H-chromen-7-yloxy) substituents in . The coumarin moiety introduces a bicyclic oxygen-rich system, which may enhance π-π stacking but reduce solubility compared to the simpler m-tolyloxy group.
- Lipophilicity : The isopentyl and dimethyl groups in the target compound likely increase logP values (~4.5 estimated) relative to coumarin-based analogs (~3.8–4.2), favoring blood-brain barrier penetration .
Comparative Physicochemical and Pharmacological Data
Table 1: Key Properties of Target Compound vs. Thiazolidinone Analogs
Pharmacological Insights
- Target Selectivity: The oxazepine core may target GABA receptors or serotonin pathways, whereas thiazolidinone-coumarin hybrids in are explored for antimicrobial or anticancer activity.
- Metabolic Stability : The m-tolyloxy group’s methyl substitution may reduce oxidative metabolism compared to coumarin’s lactone ring, which is prone to esterase cleavage .
Q & A
Q. What advanced analytical techniques quantify degradation products under stressed conditions?
- Methodological Answer :
- LC-MS/MS : Detect hydrolyzed products (e.g., benzoic acid derivatives) with a limit of quantification (LOQ) <0.1% .
- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and analyze photodegradants via HPLC-DAD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
